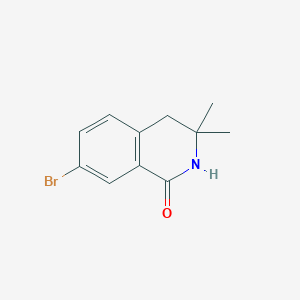

7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

7-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-7-3-4-8(12)5-9(7)10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCUXUQKPHUZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C=C2)Br)C(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Radical-Mediated Oxidation

The compound undergoes oxidation via a radical pathway when treated with potassium ferricyanide (K₃[Fe(CN)₆]) and potassium hydroxide (KOH). This reaction proceeds through a tetrahydroisoquinolinol intermediate, as evidenced by LC/MS and ¹H NMR analysis .

Key Observations :

-

Hydroxide ions act as the oxygen source, confirmed by intermediate isolation .

-

Radical scavengers inhibit product formation, supporting a radical mechanism .

Reaction Conditions and Yields :

| Entry | Oxidizing Agent | Solvent System | Yield (%) | Product |

|---|---|---|---|---|

| 6 | K₃[Fe(CN)₆] (6 equiv.) | Dioxane/H₂O (1:2) | 69% | Oxidized derivative |

| 2 | mCPBA (1.5 equiv.) | CH₂Cl₂ | 88% | Epoxide derivative |

Data compiled from Table 1 in references .

Formation of Isoquinolinium Salts

The compound reacts with alkylating agents (e.g., methyl bromoacetate) to form stable isoquinolinium salts. These intermediates are critical for subsequent functionalization .

Experimental Protocol :

-

Substrate : 3,3-Dimethyl-3,4-dihydroisoquinoline derivative .

-

Reagent : Methyl bromoacetate (2 equiv.) in acetonitrile at 60°C for 6 hours .

-

Outcome : Precipitation of isoquinolinium salt as a colorless powder, used without purification .

Mechanistic Insight :

-

Alkylation occurs at the nitrogen atom, forming a quaternary ammonium salt.

-

Steric effects from the 3,3-dimethyl group influence reaction kinetics .

Preparation of Bioactive Analogues

The bromine substituent at the 7-position enables regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), though direct examples are inferred from related compounds .

Case Study :

-

Analogues like LY3154207 (a dopamine D1 receptor PAM) are synthesized via similar intermediates, emphasizing the scaffold’s utility in medicinal chemistry .

Acid/Base Sensitivity

-

Decomposition occurs under strong acidic conditions (e.g., concentrated HCl/DMSO) .

-

Stability in mild alkaline conditions (e.g., KOH/dioxane) enables controlled oxidation .

Comparative Data :

| Condition | Outcome | Yield (%) |

|---|---|---|

| Conc. HCl + DMSO | No reaction/decomposition | N.R. |

| Dess–Martin periodinane | Decomposition | – |

Cocrystallization Studies

While not a direct reaction, cocrystallization with carboxylic acids (e.g., 4-hydroxybenzoic acid) enhances solubility and stability. A 1:1 cocrystal ratio is reported for structurally related compounds .

Key Properties :

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its ability to interact with various molecular targets. Research indicates that it may possess the following properties:

- Anticancer Activity : Preliminary studies have shown that derivatives of isoquinoline compounds can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation and apoptosis. This suggests that 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one may have similar effects, warranting further investigation into its anticancer properties .

- Antimicrobial Properties : Isoquinoline derivatives have been reported to exhibit antimicrobial activities against various pathogens. The bromine substituent may enhance the compound's interaction with bacterial membranes or enzymes, potentially leading to increased efficacy against microbial infections .

- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that may include:

- Bromination of precursor compounds.

- Cyclization reactions to form the isoquinoline structure.

- Functional group modifications to enhance solubility and bioavailability.

Case Studies

Several studies have explored the pharmacological potential of similar compounds:

- Anticancer Studies : A study published in Molecular Pharmacology demonstrated that isoquinoline derivatives could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells. This highlights the potential for this compound as a lead compound for developing new anticancer agents .

- Neuroprotection : Research in Journal of Neurochemistry indicated that certain isoquinoline derivatives could mitigate neuroinflammation and oxidative stress in cellular models of neurodegeneration. The findings suggest that this compound may also confer neuroprotective benefits .

Mechanism of Action

The mechanism of action of 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Positional Isomerism : The 6-bromo isomer (C6 substitution) differs electronically and sterically from the 7-bromo target compound, which may influence binding to biological targets like tubulin .

- Core Scaffold: Replacement of the isoquinolinone core with an acridine system (as in ) introduces planar aromaticity, which may alter DNA intercalation properties.

Physicochemical Properties

- Crystal Packing : Crystal structures of analogs (e.g., ) reveal hydrogen-bonding networks (N–H⋯O) that stabilize conformations, which may influence solubility and crystallinity.

Biological Activity

7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a brominated derivative of isoquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : 7-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one

- Molecular Formula : C11H12BrNO

- Molar Mass : 254.12 g/mol

- CAS Number : 2090953-87-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine atom enhances its reactivity and binding affinity to specific enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as a dual inhibitor targeting EZH2 and HSP90 pathways, which are crucial in cancer biology.

- Cell Cycle Modulation : It has been shown to induce cell cycle arrest at the M phase in certain cancer cell lines.

- Reactive Oxygen Species (ROS) Modulation : It suppresses ROS catabolism pathways, contributing to the apoptosis of resistant glioblastoma cells.

Case Studies

- Anti-Cancer Activity :

-

Neuroprotective Effects :

- The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress marks it as a candidate for further exploration in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one | No bromine | Less reactive; limited medicinal applications |

| 7-Chloro-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | Chlorine instead of bromine | Similar but may have different binding properties |

| 7-Iodo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | Iodine atom | More reactive; different chemical behavior |

Applications in Medicinal Chemistry

The compound serves as a critical building block in the synthesis of novel pharmaceutical agents aimed at treating neurological disorders and various cancers. Its unique structural features allow for modifications that can enhance bioavailability and target specificity.

Q & A

Q. What are the recommended synthetic routes for 7-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, and how can purity be optimized?

The compound can be synthesized via bromination of a pre-formed dihydroisoquinolinone scaffold. For example, bromination of 7-amino-3,4-dihydro-1(2H)-isoquinolinone using hydrobromic acid in acetonitrile at 0°C yields brominated derivatives . Purification typically involves flash column chromatography with gradients of methanol in ethyl acetate to achieve >95% purity . Critical parameters include temperature control during bromination and inert gas storage to prevent degradation of light-sensitive intermediates .

Q. How should researchers validate the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key signals include aromatic protons (e.g., δH 7.91 ppm for brominated positions) and methyl groups (δH 2.16 ppm for dimethyl substituents). High-Resolution Mass Spectrometry (HRMS) with an m/z [M + H]+ of 283.0444 confirms molecular weight . Cross-referencing with analogs (e.g., 7-Bromo-3,4-dihydronaphthalen-1(2H)-one) helps distinguish positional isomerism .

Q. What safety protocols are critical for handling this compound?

Due to light sensitivity, store under inert gas (e.g., argon) at –20°C . Use personal protective equipment (PPE) when handling hydrobromic acid or brominated intermediates. In case of skin contact, rinse immediately with water and apply neutralizing agents (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, while cheminformatics tools (e.g., Lipid Search) analyze fragmentation patterns to validate intermediates . Reaction path search algorithms reduce trial-and-error experimentation by identifying optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. What statistical approaches are suitable for analyzing bioactivity data in derivatives of this scaffold?

Use one-way ANOVA to compare mean bioactivity across derivatives, followed by Fisher’s least-significant difference test (p < 0.05) to identify structure-activity relationships . For multivariate optimization (e.g., antioomycete activity), factorial design explores interactions between substituents (e.g., bromo position, methyl groups) and bioactivity .

Q. How can researchers resolve contradictions in reactivity data between this compound and its structural analogs?

Compare substituent effects using analogs like 6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one (δC 30.42 ppm for methyl groups) and 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (δH 7.30 ppm for hydroxylated derivatives) . Positional isomerism (e.g., bromo at C7 vs. C5) significantly alters electronic properties and reactivity .

Q. What advanced characterization techniques differentiate between diastereomers or tautomeric forms of this compound?

X-ray crystallography resolves tautomeric equilibria (e.g., keto-enol forms) in dihydroisoquinolinones . Dynamic NMR experiments (e.g., variable-temperature ¹H NMR) detect conformational changes in dimethyl substituents .

Methodological Notes

- Synthesis Optimization : Prioritize reaction scalability by screening solvents (e.g., acetonitrile vs. DMF) and catalysts (e.g., palladium for cross-coupling) .

- Data Reproducibility : Document reaction parameters (e.g., cooling rate during bromination) to minimize batch-to-batch variability .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for brominated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.